2-broMo-5-chloro-3-(Methylthio)pyridine
Overview
Description
2-Bromo-5-chloro-3-(Methylthio)pyridine is a heterocyclic organic compound with the molecular formula C6H5BrClNS. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methylthio group attached to the pyridine ring. This compound is of significant interest due to its applications in various fields, including agrochemicals, pharmaceuticals, and dyestuff industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-(Methylthio)pyridine typically involves halogenation and thiolation reactions. One common method is the halogenation of 3-(Methylthio)pyridine, where bromine and chlorine are introduced to the pyridine ring under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-(Methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Sulfoxide and sulfone derivatives.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
2-Bromo-5-chloro-3-(Methylthio)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-(Methylthio)pyridine involves its interaction with various molecular targets. The presence of halogen atoms and the methylthio group allows it to participate in multiple pathways, including:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of certain receptors, affecting cellular signaling pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: Lacks the methylthio group, making it less versatile in certain reactions.
5-Bromo-2-(methylthio)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-5-chloro-3-(Methylthio)pyridine is unique due to the combination of bromine, chlorine, and methylthio groups on the pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-bromo-5-chloro-3-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYZXEKLYMCDNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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